1,1,2,3-Tetrachlorobuta-1,3-diene
Overview
Description
1,1,2,3-Tetrachlorobuta-1,3-diene is a chemical compound with the formula C4H2Cl4. Its molecular weight is 191.871 . The IUPAC Standard InChI is InChI=1S/C4H2Cl4/c1-2(5)3(6)4(7)8/h1H2 . The CAS Registry Number is 921-09-5 .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of 1,1,2,3-Tetrachlorobuta-1,3-diene .Molecular Structure Analysis
The chemical structure of 1,1,2,3-Tetrachlorobuta-1,3-diene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,2,3-Tetrachlorobuta-1,3-diene include its molecular weight, which is 191.871 . More detailed information like melting point, boiling point, density, and other physical properties were not found in the sources .Scientific Research Applications
Vibrational Spectra and Conformational Analysis : A study provided a complete interpretation of the vibrational spectra of various chlorosubstituted buta-1,3-dienes, including 1,1,2,3-tetrachlorobuta-1,3-diene. This research is significant for understanding the molecular structure and behavior of these compounds (Panchenko et al., 1978).
NMR Study for Detecting Contaminants : Another study focused on the NMR chemical shifts and coupling constants of polychlorobuta-1,3-diene derivatives, highlighting their importance in identifying such compounds as contaminants in underground water (Botta et al., 1998).
Synthesis of Sulfanyl-Substituted Compounds : Research demonstrated the conversion of perchlorobuta-1,3-diene into various sulfanyl-substituted compounds, showcasing the versatility of this diene in organic synthesis (Schmidt et al., 2009).
Copolymerization for Coating Applications : A study on the copolymerization of 1,1,2-trichlorobuta-1,3-diene with peroxide-containing acrylates and methacrylates revealed its potential in creating coatings for steel cords with enhanced tensile strength and corrosion resistance (Rakhimov & Bogdanova, 2019).
Study on Bromination of Polymers : Research on the bromination of poly-1,1,2-trichlorobuta-1,3-diene investigated the addition of bromine to polymer double bonds, contributing to the understanding of chemical modifications in polymers (Vointseva et al., 1979).
Future Directions
A paper titled “Stereoselective Synthesis of Highly Substituted 1,3‐Dienes via “à la carte” Multifunctionalization of Borylated Dendralenes” discusses an efficient and modular approach that provides access to multifunctional tetrasubstituted 1,3-dienes with excellent levels of regio- and stereoselectivity . This methodology is based on a tetracomponent reaction between a borylated dendralene, an organolithium reagent, and two different electrophiles . This could potentially open up new avenues for the synthesis and application of 1,1,2,3-Tetrachlorobuta-1,3-diene in the future .
properties
IUPAC Name |
1,1,2,3-tetrachlorobuta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl4/c1-2(5)3(6)4(7)8/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBKHVTUYAGMLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=C(Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl4 | |
Record name | 1,1,2,3-TETRACHLOROBUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073938 | |
Record name | 1,3-Butadiene, 1,1,2,3-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1,2,3-tetrachlorobutadiene is a colorless liquid. Water insoluble. | |
Record name | 1,1,2,3-TETRACHLOROBUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
1,1,2,3-Tetrachlorobuta-1,3-diene | |
CAS RN |
921-09-5, 58334-79-5 | |
Record name | 1,1,2,3-TETRACHLOROBUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21068 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,3-Tetrachloro-1,3-butadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=921-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Butadiene, 1,1,2,3-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Butadiene, tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058334795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Butadiene, 1,1,2,3-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,3-tetrachlorobuta-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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